molecular formula C19H28N2O3 B1666750 Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl- CAS No. 25331-92-4

Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-

Cat. No. B1666750
CAS RN: 25331-92-4
M. Wt: 332.4 g/mol
InChI Key: HEYLEFPQDGEAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL 1612 is a bio-active chemical.

Scientific Research Applications

Growth-Regulating Activity

Indol-4(5H)-one derivatives have been explored for their growth-regulating activities. A study by Sharifkanov et al. (2001) synthesized a compound related to Indol-4(5H)-one and found it to exhibit growth-regulating activity. This finding suggests potential applications in agricultural or botanical sciences (Sharifkanov et al., 2001).

Antitubercular Drug Candidate

Richter et al. (2022) investigated a structurally similar compound, focusing on its potential as an antitubercular drug. Their research included detailed structural analysis, indicating the significance of such compounds in the development of new treatments for tuberculosis (Richter et al., 2022).

Antituberculosis and Anticancer Applications

Güzel et al. (2006) synthesized and evaluated derivatives of Indol-4(5H)-one for in vitro antituberculosis activity. They also assessed their cytotoxic effects on various cancer cell lines, highlighting the potential of these compounds in treating both tuberculosis and certain cancers (Güzel et al., 2006).

Water-Soluble Carcinogenic Dye Removal

Akceylan et al. (2009) reported the synthesis of a Mannich base derivative related to Indol-4(5H)-one for the removal of carcinogenic azo dyes from water. This indicates a potential environmental application in treating water contaminants (Akceylan et al., 2009).

Antibacterial Evaluation

Natarajan et al. (2021) synthesized compounds based on Indol-4(5H)-one and evaluated their antibacterial activity against various bacterial species. This research suggests these compounds could be important in the development of new antibacterial agents (Natarajan et al., 2021).

properties

CAS RN

25331-92-4

Product Name

Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C19H28N2O3/c1-3-15-13(2)20-16-5-4-14(18(22)17(15)16)12-21-8-6-19(7-9-21)23-10-11-24-19/h14,20H,3-12H2,1-2H3

InChI Key

HEYLEFPQDGEAMH-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCC4(CC3)OCCO4)C

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCC4(CC3)OCCO4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AL 1612;  AL1612;  AL-1612;  BRN 1155952; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
Reactant of Route 3
Reactant of Route 3
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
Reactant of Route 4
Reactant of Route 4
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
Reactant of Route 5
Reactant of Route 5
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-
Reactant of Route 6
Indol-4(5H)-one, 5-(1,4-dioxa-8-azaspiro(4.5)dec-8-ylmethyl)-3-ethyl-6,7-dihydro-2-methyl-

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